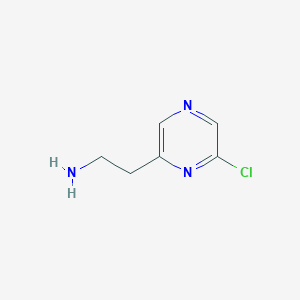

2-(6-Chloropyrazin-2-YL)ethanamine

Description

Structure

3D Structure

Properties

CAS No. |

1196151-47-9 |

|---|---|

Molecular Formula |

C6H8ClN3 |

Molecular Weight |

157.60 g/mol |

IUPAC Name |

2-(6-chloropyrazin-2-yl)ethanamine |

InChI |

InChI=1S/C6H8ClN3/c7-6-4-9-3-5(10-6)1-2-8/h3-4H,1-2,8H2 |

InChI Key |

FRYUUJOBQGTPBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 6 Chloropyrazin 2 Yl Ethanamine

Multistep Synthesis Strategies for the Core Structure

Optimization of Reaction Conditions and Yields

A critical aspect of multistep synthesis is the optimization of reaction conditions to maximize yields and minimize the formation of byproducts. This involves a systematic study of various parameters, including temperature, reaction time, solvent, and the molar ratio of reactants. For instance, in the synthesis of related heterocyclic compounds, the careful control of these factors has been shown to be paramount. researchgate.net The goal is to identify a set of conditions that provides the desired product in high purity and yield, which is crucial for the economic viability and sustainability of the synthesis.

One common strategy in the synthesis of similar amino-heterocycles involves the reduction of a precursor. For example, the reduction of a hydrazino derivative can be a key step. psu.edu The choice of reducing agent and reaction conditions can significantly impact the outcome. While methods like catalytic hydrogenation are common, they can sometimes lead to undesired side reactions such as dehalogenation. psu.edu Therefore, alternative reduction systems are often explored to achieve cleaner conversions.

The table below illustrates a hypothetical optimization of a key reduction step in a synthetic sequence leading to an amino-pyrazine derivative, showcasing how different conditions can affect the yield and purity of the product.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | H₂, Pd/C | Ethanol (B145695) | 25 | 12 | 75 | 85 (contains dehalogenated byproduct) |

| 2 | NaBH₄ | Methanol (B129727) | 0 to 25 | 6 | 82 | 95 |

| 3 | Fe/HCl | Water/Ethanol | 80 | 8 | 88 | 97 |

| 4 | Hydrazine, Ra/Ni | Ethanol | 60 | 4 | 92 | 99 |

This table is illustrative and based on general principles of organic synthesis optimization.

Regioselective and Chemoselective Synthetic Approaches

The synthesis of highly functionalized pyrazines, such as 2-(6-chloropyrazin-2-yl)ethanamine, demands a high degree of control over the regioselectivity and chemoselectivity of the reactions. Regioselectivity refers to the preferential reaction at one position over another, while chemoselectivity is the ability to react with one functional group in the presence of others.

Advanced techniques, such as directed ortho-metalation, have been successfully employed for the regioselective functionalization of pyridine (B92270) and pyrazine (B50134) rings. mdpi.comresearchgate.net The use of specific reagents like TMPMgCl·LiCl and TMPZnCl·LiCl allows for the metalation of chloropyrazines at specific positions, which can then be trapped with various electrophiles to introduce desired functional groups in a controlled manner. researchgate.netnih.gov This approach provides a powerful tool for constructing complex pyrazine derivatives with high precision. nih.gov

For example, the functionalization of a chloropyrazine can be directed to the position adjacent to the chlorine atom or at a more remote position depending on the choice of the metalating agent and reaction conditions. researchgate.net This level of control is essential for the synthesis of a specific isomer like this compound.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance safety. acs.org These principles advocate for the use of less hazardous chemicals, energy-efficient processes, and the reduction of waste. atiner.gryoutube.com

In the context of this compound synthesis, applying green chemistry principles could involve several strategies:

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. youtube.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste and often increase reaction efficiency. youtube.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

For instance, the use of biocatalysis, employing whole cells or isolated enzymes, offers a green alternative to traditional chemical methods. ethz.ch Enzymes can operate under mild conditions and exhibit high selectivity, often eliminating the need for protecting groups and reducing the number of synthetic steps. acs.org

The following table highlights how green chemistry principles can be applied to a hypothetical synthetic step.

| Traditional Method | Green Alternative | Green Chemistry Principle(s) Addressed |

| Use of chlorinated solvents (e.g., dichloromethane) | Use of ethanol or water | Safer Solvents |

| Stoichiometric use of a strong, hazardous oxidizing agent | Catalytic oxidation using a reusable catalyst and a milder oxidant (e.g., H₂O₂) | Catalysis, Safer Chemicals |

| High-temperature reaction requiring significant energy input | Microwave-assisted synthesis or mechanochemistry | Energy Efficiency nih.gov |

| Multi-step process with protection/deprotection steps | Enzymatic synthesis in one pot | Reduce Derivatives, Atom Economy acs.org |

Catalytic Transformations in the Preparation of the Compound

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the preparation of this compound and related compounds, various catalytic methods can be employed.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. researchgate.net These reactions could be instrumental in introducing the ethylamine (B1201723) side chain or in modifying the pyrazine core. For example, a palladium catalyst could be used to couple a protected aminoethyl fragment to the chloropyrazine ring.

Furthermore, catalytic reduction is a key step in many synthetic routes. As mentioned earlier, the choice of catalyst is crucial to achieve the desired transformation without affecting other functional groups, such as the chloro-substituent. psu.edu The development of selective and robust catalysts is an active area of research.

Scale-Up Considerations for Research and Development Applications

The transition of a synthetic route from a laboratory scale to a larger, pilot plant or manufacturing scale presents a unique set of challenges. researchgate.net For research and development applications that require larger quantities of this compound, several factors must be carefully considered:

Process Safety: A thorough thermal hazard assessment is essential to identify and mitigate any potential for thermal runaway, especially for highly exothermic reactions. researchgate.net

Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents become more critical at a larger scale.

Equipment: The reaction must be adaptable to standard pilot plant equipment, and issues like mixing and heat transfer need to be addressed. researchgate.net

Process Robustness: The synthetic route should be robust and reproducible, consistently delivering the product in high yield and purity.

Purification: The method of purification must be scalable. Chromatography, which is common in the lab, may not be practical for large quantities, and alternative methods like crystallization or distillation may need to be developed. mdpi.com

A reaction calorimetry study is often conducted during the scale-up process to measure the heat evolved during the reaction and to ensure that it can be safely managed in a larger reactor. researchgate.net

The following table outlines key considerations for scaling up the synthesis of a chemical intermediate.

| Parameter | Laboratory Scale | Scale-Up Consideration |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor |

| Heating/Cooling | Heating mantle, ice bath | Jacket heating/cooling with precise temperature control |

| Mixing | Magnetic stirrer | Overhead mechanical stirrer with optimized impeller design |

| Reagent Addition | Manual addition | Controlled addition via pumps |

| Work-up/Purification | Extraction, column chromatography | Liquid-liquid extraction, crystallization, filtration |

| Safety | Small scale minimizes risk | Detailed hazard analysis (HAZOP), process safety management |

By carefully addressing these considerations, a synthetic route for this compound can be successfully scaled up to meet the demands of further research and development.

Chemical Reactivity and Derivatization Studies of 2 6 Chloropyrazin 2 Yl Ethanamine

Reactions of the Chloropyrazine Moiety

The chloropyrazine portion of the molecule is an electron-deficient aromatic system, which makes the chlorine atom susceptible to displacement by various nucleophiles. This reactivity is central to many derivatization strategies.

Nucleophilic Aromatic Substitution (SNAr) Chemistry

The chlorine atom on the pyrazine (B50134) ring can be readily displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This type of reaction is facilitated by the electron-withdrawing nature of the pyrazine ring, which stabilizes the intermediate formed during the substitution process. libretexts.orglumenlearning.com The reaction proceeds through an addition-elimination pathway, where the nucleophile first attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring and resulting in the substituted product.

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. For instance, the reaction with various amines can introduce a range of amino substituents at the 6-position of the pyrazine ring. youtube.com Similarly, sulfur nucleophiles can be employed to form thioethers. chemrxiv.org The reaction conditions for SNAr on chloropyrazines, such as temperature and the choice of base, can be adjusted to optimize the yield and selectivity of the desired product. chemrxiv.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chlorine atom on the pyrazine ring also serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyrazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This method is highly effective for creating new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkenyl groups at the 6-position of the pyrazine ring. organic-chemistry.orgnih.gov The choice of palladium catalyst and ligands is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often enhancing catalytic activity. organic-chemistry.orgnih.gov

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. This reaction involves the coupling of the chloropyrazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction is generally carried out under mild conditions and tolerates a wide variety of functional groups. wikipedia.orgnrochemistry.com The reactivity of the aryl halide in Sonogashira coupling follows the trend I > OTf > Br > Cl, which means that harsher conditions might be needed for the less reactive chloro-substituent. nrochemistry.comlibretexts.org

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a key transformation. wikipedia.orgorganic-chemistry.orgnih.gov This palladium-catalyzed reaction couples the chloropyrazine with a primary or secondary amine. capes.gov.bryoutube.com The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. youtube.com

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst/Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst, base | C-C |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (alkyne) |

| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst, phosphine ligand, base | C-N |

Reductive Dehalogenation Strategies

In some synthetic routes, it may be desirable to remove the chlorine atom from the pyrazine ring without replacing it with another substituent. This can be achieved through reductive dehalogenation. One documented method involves the use of a catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or ammonium (B1175870) formate. This process effectively replaces the chlorine atom with a hydrogen atom. Another approach involves microbial reductive dehalogenation, as demonstrated with a related compound, which can occur under specific biological conditions. nih.gov

Reactivity of the Ethanamine Functional Group

The primary amine of the ethanamine side chain offers a rich platform for a variety of chemical modifications, allowing for the extension and elaboration of the molecular structure.

Amine Functionalization: Acylation, Alkylation, Sulfonylation

The lone pair of electrons on the nitrogen atom of the ethanamine group makes it a good nucleophile, readily participating in reactions to form new bonds.

Cyclization Reactions for Heterocycle Formation

The ethanamine side chain can be a key participant in intramolecular cyclization reactions to form new heterocyclic rings. For example, the nitrogen atom can act as a nucleophile, attacking an electrophilic center within the same molecule to form a new ring system. One such possibility is the formation of a 6H-1,2-oxazine ring system through a hetero-Diels-Alder reaction of an in-situ generated nitroso-olefin with an alkyne. researchgate.net The specific nature of the cyclization reaction and the resulting heterocycle depend on the other functional groups present in the molecule and the reaction conditions employed.

Condensation Reactions and Imine Formation

The primary amine group in 2-(6-chloropyrazin-2-yl)ethanamine serves as a reactive handle for condensation reactions with various carbonyl compounds, leading to the formation of imines, also known as Schiff bases. This reaction is a cornerstone of synthetic chemistry, involving the nucleophilic addition of the primary amine to an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). researchgate.netgoogle.comnih.gov

The general mechanism proceeds via a carbinolamine intermediate, which is formed by the attack of the amine's lone pair on the electrophilic carbonyl carbon. google.com This intermediate is then protonated, typically under mild acidic catalysis, which converts the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. google.comresearchgate.net

While direct studies detailing the synthesis of Schiff bases from this compound are not extensively documented in dedicated literature, the reactivity is inferred from numerous reports on analogous pyrazine and pyridine-containing amines. rsc.orgsigmaaldrich.comnih.gov These reactions are typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695), sometimes with the addition of a catalytic amount of acid, such as glacial acetic acid, to facilitate the dehydration step. The reaction generally proceeds under mild conditions, from room temperature to reflux, depending on the reactivity of the specific carbonyl partner.

The resulting pyrazine-containing Schiff bases are valuable intermediates themselves, often used as ligands for the synthesis of metal complexes or as precursors for further functionalization. rsc.orgsigmaaldrich.comonyxipca.com

Table 1: Representative Condensation Reactions for Imine Formation This table is illustrative, based on established chemical principles for analogous primary amines.

| Amine Reactant | Carbonyl Reactant | Typical Conditions | Product (Imine/Schiff Base) |

|---|---|---|---|

| This compound | Benzaldehyde | Methanol, Reflux, 4-6h | (E)-N-Benzylidene-2-(6-chloropyrazin-2-yl)ethanamine |

| This compound | Salicylaldehyde | Ethanol, RT, 2-4h | 2-(((2-(6-Chloropyrazin-2-yl)ethyl)imino)methyl)phenol |

| This compound | Acetone | Methanol, Acetic Acid (cat.), Reflux, 8h | N-(Propan-2-ylidene)-2-(6-chloropyrazin-2-yl)ethanamine |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are powerful tools for building molecular complexity. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR and is particularly relevant for primary amines like this compound. sigmaaldrich.comnih.gov

The classical Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. sigmaaldrich.com The reaction proceeds through the initial formation of an imine from the amine and carbonyl compound. This imine is then protonated by the carboxylic acid to form an iminium ion. The isocyanide adds to the iminium ion, followed by a nucleophilic attack of the carboxylate anion. A subsequent Mumm rearrangement leads to the final, stable α-acylamino amide product. sigmaaldrich.com

The primary amine functionality makes this compound an ideal candidate for the amine component in the Ugi reaction. Its incorporation would lead to the synthesis of complex peptidomimetic structures bearing the chloropyrazine moiety. Such reactions are valuable in medicinal chemistry for rapidly generating libraries of diverse compounds for drug discovery. rsc.orgonyxipca.com For instance, Ugi reactions have been successfully employed to create complex heterocyclic systems that include a pyrazine ring, demonstrating the feasibility of this approach. rsc.org

Table 2: Hypothetical Ugi Four-Component Reaction This table illustrates a potential Ugi reaction based on the established mechanism.

| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Solvent | Potential Product |

|---|---|---|---|---|---|

| This compound | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | 2-Acetamido-N-(2-(6-chloropyrazin-2-yl)ethyl)-N-(tert-butyl)-3-methylbutanamide |

Stereochemical Investigations in Derivatization Processes

While general principles of asymmetric synthesis, such as the use of chiral auxiliaries, catalysts, or resolving agents, are well-established in organic chemistry, their specific application to this particular chloropyrazine scaffold has not been detailed. onyxipca.com For instance, the resolution of racemic amines is a common practice, often employing chiral acids like tartaric acid derivatives to form diastereomeric salts that can be separated by crystallization. However, no such resolution has been reported for derivatives of this compound.

Consequently, there is a significant gap in the understanding of how the 2-(6-chloropyrazin-2-yl)ethyl moiety influences the stereochemistry at newly formed chiral centers during chemical transformations. Further research is required to explore this area, which could be critical for applications in fields such as medicinal chemistry, where the stereoisomerism of a molecule can be crucial for its biological activity.

2 6 Chloropyrazin 2 Yl Ethanamine As a Versatile Synthetic Building Block and Scaffold

Precursor in the Construction of Complex Organic Molecules

The utility of 2-(6-chloropyrazin-2-yl)ethanamine as a precursor in the synthesis of more complex organic molecules is rooted in the reactivity of its constituent parts: the chlorinated pyrazine (B50134) ring and the primary amino group. The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functionalities, including amines, alcohols, and thiols, at this position. For instance, reactions with various amines can lead to the formation of substituted aminopyrazines, a common core in many biologically active compounds.

The primary amino group of the ethanamine side chain offers another site for chemical elaboration. It can readily undergo standard amine reactions such as acylation, alkylation, sulfonylation, and reductive amination. This dual reactivity makes this compound a valuable starting material for the stepwise and controlled construction of intricate molecular architectures. The pyrazine ring itself can also be a platform for further functionalization, such as palladium-catalyzed cross-coupling reactions, to introduce aryl or alkyl groups, thereby expanding the molecular complexity. The synthesis of complex heterocyclic systems often relies on precursors with such strategically placed reactive handles. researchgate.net

Scaffold for Combinatorial Library Synthesis in Chemical Space Exploration

In the quest for new bioactive molecules, combinatorial chemistry has become a powerful tool for rapidly generating large numbers of compounds for screening. A scaffold molecule is a central core structure upon which a variety of chemical appendages can be attached. The structure of this compound is ideally suited for this purpose.

The pyrazine-ethanamine core can be systematically decorated with a diverse set of building blocks at its two main reactive sites. For example, a library of amides can be created by reacting the primary amine with a collection of different carboxylic acids. Subsequently, the chloro group on the pyrazine ring can be substituted by reacting these amides with a library of various nucleophiles. This "two-dimensional" diversification strategy allows for the exponential generation of a large library of related but structurally distinct molecules from a single scaffold. Such libraries are invaluable for exploring vast regions of chemical space in high-throughput screening campaigns to identify new hits for therapeutic targets. The principles of solid-phase organic synthesis, where the scaffold is attached to a resin, can also be applied to streamline the synthesis and purification of these compound libraries. researchgate.net

Design and Synthesis of Analogue Series Based on the Pyrazine-Ethanamine Core

The development of a new drug or chemical probe often involves the synthesis and evaluation of a series of analogues of an initial "hit" compound to optimize its properties. This process, known as structure-activity relationship (SAR) studies, relies on the systematic modification of the hit structure. The this compound core provides a robust framework for such analogue series design.

Starting from a lead compound containing the pyrazine-ethanamine moiety, medicinal chemists can synthesize focused libraries of analogues to probe the effects of structural changes on biological activity. For instance, a series of analogues could be generated by:

Varying the substituent on the pyrazine ring: Replacing the chlorine atom with different halogens, small alkyl groups, or hydrogen-bond donors/acceptors.

Modifying the ethylamine (B1201723) side chain: Introducing substituents on the alkyl chain, changing its length, or incorporating it into a cyclic structure.

Derivatizing the primary amine: Converting the amine into a wide range of amides, sulfonamides, ureas, or other functional groups.

This systematic approach allows for a detailed exploration of the chemical space around the initial hit, leading to a better understanding of the SAR and the identification of analogues with improved potency, selectivity, and pharmacokinetic properties. The synthesis of various 2-aminopyrimidine (B69317) derivatives by reacting 2-amino-4,6-dichloropyrimidine (B145751) with a diverse set of amines is a well-established example of creating such analogue series. mdpi.com

Applications in Fragment-Based Approaches for Chemical Probe Development

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for the identification of new drug leads. nih.govresearchgate.net This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent molecule.

With its relatively low molecular weight and presence of key recognition features (a heterocyclic ring and a primary amine), this compound is an excellent candidate for inclusion in a fragment library. The pyrazine ring can participate in aromatic stacking interactions, while the nitrogen atoms and the amino group can form hydrogen bonds with a protein target.

If this compound is identified as a hit in a fragment screen, its structure provides clear vectors for elaboration. The reactive chloro group can be used to "grow" the fragment into an adjacent pocket of the protein binding site by introducing new substituents through nucleophilic substitution or cross-coupling reactions. Similarly, the amino group can be functionalized to extend the molecule in a different direction. This iterative process of fragment elaboration, guided by structural biology techniques like X-ray crystallography, can efficiently lead to the development of potent and selective chemical probes and drug candidates. rsc.orgmdpi.com

Computational and Theoretical Investigations of 2 6 Chloropyrazin 2 Yl Ethanamine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be instrumental in elucidating the electronic properties of 2-(6-chloropyrazin-2-yl)ethanamine. These studies would provide a fundamental understanding of its molecular structure, stability, and reactivity.

By solving approximations of the Schrödinger equation for the molecule, researchers could determine key electronic descriptors. For instance, the distribution of electron density can be mapped, revealing the electron-rich and electron-deficient regions of the molecule. In the case of this compound, the electronegative chlorine atom and the nitrogen atoms of the pyrazine (B50134) ring would be expected to create a distinct electronic landscape.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that would be calculated. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface could be generated. This surface provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the pyrazine nitrogens and the chlorine atom, indicating sites for potential electrophilic interaction, while the region around the amino group would exhibit a positive potential, suggesting a nucleophilic character.

Illustrative Data Table: Calculated Electronic Properties of Pyrazine (as an example)

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.358 | -9.74 |

| LUMO Energy | -0.015 | -0.41 |

| HOMO-LUMO Gap | 0.343 | 9.33 |

Note: This table is for illustrative purposes and shows calculated values for the parent pyrazine molecule, not this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethanamine side chain in this compound allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis is a computational method used to identify the most stable conformations (i.e., those with the lowest energy) and to understand the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step.

For this compound, the key rotatable bonds would be the C-C bond of the ethyl group and the C-N bond of the amine group. The results of a conformational analysis would reveal the preferred three-dimensional shape of the molecule, which is crucial for understanding its interactions with other molecules.

Molecular dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the laws of classical mechanics, MD simulations can explore the conformational landscape of the molecule in a simulated environment, such as in a solvent like water. These simulations can reveal how the molecule flexes, bends, and rotates at a given temperature, providing insights into its dynamic stability and the accessibility of different conformations.

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted NMR spectrum with an experimentally obtained one, chemists can confidently assign the signals to the correct atoms in the molecule.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. The predicted wavelengths of maximum absorption (λmax) can be compared with experimental UV-Vis spectra to provide further confirmation of the molecule's electronic structure.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can be used to study the fragmentation pathways of the molecule upon ionization. By calculating the energies of different potential fragments, researchers can predict the most likely fragmentation patterns that would be observed in an experimental mass spectrum.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Should this compound be involved in a chemical reaction, DFT calculations would be a valuable tool for elucidating the reaction mechanism. By modeling the reactants, products, and any intermediate species, researchers can map out the entire reaction pathway.

A key aspect of this is the identification of transition states, which are the high-energy structures that connect reactants and products. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which provides insight into the reaction rate.

For example, if the amino group of this compound were to participate in a nucleophilic substitution reaction, DFT calculations could be used to model the approach of the electrophile, the formation of the new bond, and the breaking of the old bond. This would provide a detailed, step-by-step understanding of the reaction at the molecular level.

Molecular Modeling of Potential Binding Interactions

Molecular modeling techniques, such as molecular docking, can be used to investigate how this compound might interact with a larger biological molecule, such as a protein or a nucleic acid. This is a purely theoretical exercise to understand the fundamental principles of potential binding.

Molecular docking algorithms would attempt to fit the molecule into the binding site of a target protein, predicting the most likely binding pose and estimating the strength of the interaction. These predictions are based on the shape complementarity between the molecule and the binding site, as well as the potential for forming intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the amino group could act as a hydrogen bond donor, while the pyrazine nitrogens and the chlorine atom could act as hydrogen bond acceptors. The pyrazine ring itself could participate in hydrophobic or pi-stacking interactions. A molecular modeling study would identify the most favorable combination of these interactions to predict how the molecule might bind to a hypothetical receptor.

Advanced Analytical Methodologies for Research Scale Characterization of 2 6 Chloropyrazin 2 Yl Ethanamine and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation in Synthetic Research (e.g., HPLC, GC)

Chromatographic techniques are indispensable tools for the separation and purity assessment of 2-(6-chloropyrazin-2-yl)ethanamine and its analogs. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods in synthetic research laboratories.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For pyrazine (B50134) derivatives, reversed-phase HPLC is often utilized, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The separation of pyrazine and aminopyrazine has been demonstrated using specialized columns that leverage hydrogen bonding interactions. sielc.com The purity of compounds like (6-chloropyrazin-2-yl)methanol, a related derivative, can be assessed using a C18 column with a methanol (B129727)/water mobile phase and UV detection.

Furthermore, chiral HPLC is critical for the separation of enantiomers, which is particularly important as stereochemistry can significantly influence the biological activity of a molecule. nih.gov Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose, have shown excellent capabilities in resolving not only enantiomers but also closely related regio-isomers of pyrazine derivatives. nih.govnih.gov The choice of mobile phase, whether normal (e.g., hexane/isopropanol) or polar organic, can be optimized to achieve baseline separation of stereoisomers. nih.govnih.gov Method screening systems that can automatically switch between different columns and mobile phases for both SFC (Supercritical Fluid Chromatography) and HPLC can efficiently determine the optimal conditions for chiral separations. shimadzu.com

Gas Chromatography (GC): GC is another powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for separation and mass spectra for identification. The analysis of pyrazines in various matrices has been successfully performed using GC. sigmaaldrich.com For instance, the volatile fraction of food samples containing pyrazines can be analyzed using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. sigmaaldrich.com The choice of the GC column is crucial; for example, a relatively polar column can provide excellent separation of polar compounds. sigmaaldrich.com Pyrolysis-GC/MS is a specialized technique that can be used to characterize and identify synthetic organic pigments, some of which may have pyrazine structures. researchgate.net

Interactive Data Table: HPLC and GC Parameters for Pyrazine Derivative Analysis

| Parameter | HPLC | GC |

| Stationary Phase | C18, Chiral (Cellulose/Amylose-based) nih.govnih.gov | DB-WAX (polar), HP-5ms (non-polar), SUPELCOWAX® 10 nih.govsigmaaldrich.com |

| Mobile/Carrier Gas | Acetonitrile/Water, Hexane/Isopropanol sielc.comnih.gov | Helium sigmaaldrich.com |

| Detection | UV, Mass Spectrometry (MS) | Mass Spectrometry (MS), Flame Ionization Detector (FID) |

| Applications | Purity assessment, Chiral separation, Regio-isomer separation nih.govnih.gov | Volatile compound analysis, Byproduct identification |

Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., High-Resolution Mass Spectrometry, Multidimensional NMR)

Spectroscopic techniques are paramount for the unambiguous determination of the chemical structure of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of newly synthesized compounds. For complex mixtures, such as those containing chlorinated paraffins, HRMS is essential for resolving and identifying numerous homologues and their transformation products. nih.gov

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum reveal the number and connectivity of protons. chemicalbook.comspectrabase.comyoutube.com For substituted pyrazines, the chemical shifts of the aromatic protons can be correlated with the nature and position of the substituents. researchgate.netresearchgate.net

Multidimensional NMR: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei within a molecule. core.ac.uknih.gov

COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC correlates directly bonded ¹H and ¹³C atoms. nih.gov

HMBC reveals long-range couplings between ¹H and ¹³C atoms (typically over two or three bonds), which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons. researchgate.netrsc.org

¹H-¹⁵N HMBC experiments are particularly useful for substituted pyrazines, as they can help distinguish between different isomers and determine the ¹⁵N chemical shifts. researchgate.net

These multidimensional NMR approaches are essential for the de novo structural characterization of novel pyrazine derivatives. nih.gov

Interactive Data Table: Key NMR Data for Pyrazine Ring Protons

| Proton | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |

| Pyrazine-H | ~8.5 - 8.7 | Singlet (for unsubstituted pyrazine) | Chemical shifts are highly sensitive to substituent effects. chemicalbook.comresearchgate.net |

| Substituted Pyrazine-H | Varies widely | Doublet, Triplet, etc. | Coupling patterns depend on the substitution pattern. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. mdpi.com

This technique is invaluable for:

Unambiguous structural confirmation: It provides absolute proof of the molecular structure, including the regiochemistry and stereochemistry. researchgate.net

Conformational analysis: It reveals the preferred conformation of the molecule in the solid state.

Intermolecular interactions: It provides insights into how molecules pack in the crystal lattice, including hydrogen bonding and other non-covalent interactions. researchgate.net

For example, the crystalline structure of 2-benzoyl-3-aminopyrazine has been solved, revealing a monoclinic crystal system and supramolecular architectures involving intermolecular hydrogen bonds. researchgate.net X-ray crystallography is also a powerful tool in drug design, where it can be used to understand how a molecule binds to its biological target. nih.govnih.gov

Hyphenated Techniques in Structural Characterization (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, creating highly sensitive and specific analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for both quantitative and qualitative analysis. After separation by HPLC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects a specific parent ion, which is then fragmented, and the resulting daughter ions are analyzed in the second stage. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. eurl-pesticides.eu LC-MS/MS methods have been developed for the analysis of various compounds, including pyrazines in complex matrices. nih.govnih.gov It is particularly useful for pharmacokinetic studies, where low concentrations of a compound and its metabolites need to be measured in biological fluids. nih.govnih.govpnrjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard technique for the analysis of volatile and semi-volatile compounds. unodc.org It is widely used in synthetic chemistry to identify products, byproducts, and impurities in reaction mixtures. The mass spectrum obtained for each separated component can be compared to spectral libraries for identification. researchgate.netnih.gov

Interactive Data Table: Comparison of Hyphenated Techniques

| Technique | Separation Principle | Ionization Methods | Key Applications |

| LC-MS/MS | Liquid Chromatography | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) nih.gov | Purity analysis, metabolite identification, pharmacokinetic studies nih.govnih.gov |

| GC-MS | Gas Chromatography | Electron Ionization (EI) | Analysis of volatile compounds, reaction monitoring, impurity profiling sigmaaldrich.comresearchgate.net |

Future Research Directions and Emerging Applications of 2 6 Chloropyrazin 2 Yl Ethanamine

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 2-(6-Chloropyrazin-2-YL)ethanamine and its derivatives will likely prioritize green and sustainable methodologies. Traditional multi-step syntheses often generate considerable waste, and modern chemistry seeks to mitigate this environmental impact. nih.gov Research in this area could focus on developing pathways that improve efficiency, reduce hazardous substance use, and minimize waste production.

Future synthetic explorations could include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processing. Adapting the synthesis of pyrazine (B50134) intermediates to flow systems could streamline production.

Biocatalysis: The use of enzymes to catalyze specific steps, such as the amination of a pyrazine precursor, could offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents.

Mechanochemistry: Solid-state reactions induced by mechanical force can significantly reduce or eliminate the need for solvents, aligning with green chemistry principles.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, higher yields, precise process control. | Development of stable packed-bed reactors with immobilized catalysts for continuous production. |

| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions, reduced waste. | Screening for novel transaminases or other enzymes capable of acting on pyrazine substrates. |

| Mechanochemistry | Reduced or solvent-free conditions, potential for novel reactivity. | Investigating solid-state cross-coupling or condensation reactions to build the core structure. |

| C-H Activation | Step economy (fewer synthetic steps), reduced pre-functionalization. | Direct coupling of an ethyleneamine moiety to a pre-existing chloropyrazine ring. |

Development of New Chemical Transformations Utilizing the Compound's Reactivity

The bifunctional nature of this compound provides two distinct points for chemical modification, making it an ideal scaffold for generating diverse molecular libraries. The primary amine is a nucleophile, while the chloro-substituted pyrazine ring is susceptible to nucleophilic aromatic substitution and cross-coupling reactions.

Future research will likely focus on exploiting these reactive sites to forge new chemical bonds and construct more complex molecules. The primary amine can readily undergo acylation, sulfonylation, reductive amination, and alkylation to introduce a wide array of functional groups. The chlorine atom on the pyrazine ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of carbon, nitrogen, and oxygen-based substituents.

Table 2: Potential Chemical Transformations

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Primary Amine | Acylation | Acid chlorides, Anhydrides | Amides |

| Primary Amine | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary/Tertiary Amines |

| Chloropyrazine | Suzuki Coupling | Boronic acids, Palladium catalyst | Aryl/Alkyl-substituted pyrazines |

| Chloropyrazine | Buchwald-Hartwig | Amines, Palladium catalyst | Amino-substituted pyrazines |

| Chloropyrazine | Sonogashira Coupling | Terminal alkynes, Palladium/Copper | Alkynyl-substituted pyrazines |

Potential for Integration into Automated Synthesis and High-Throughput Screening Platforms

The drive to accelerate drug discovery and materials development has led to the creation of automated platforms for synthesis and high-throughput screening (HTS). bohrium.comresearchgate.net These systems enable the rapid creation and testing of thousands of compounds, significantly shortening development timelines. nih.govnih.gov this compound is an excellent candidate for these platforms due to its dual reactivity, allowing for its use as a foundational building block in combinatorial chemistry. cijournal.ru

By immobilizing the compound on a solid support or using it in solution-phase parallel synthesis, vast libraries of derivatives can be generated by reacting its amine and chloro-functionalities with a diverse set of reagents. nih.gov These libraries can then be directly screened for biological activity or desired material properties using HTS techniques. bohrium.comnih.gov The integration of automated synthesis with mass spectrometry-based screening, for instance, allows for the analysis of reaction products and their biological effects in a label-free manner at speeds of over one sample per second. bohrium.comresearchgate.net

Expansion of Its Role in Materials Science or Catalysis Research

The nitrogen atoms within the pyrazine ring and the side-chain amine make this compound a compelling ligand for the coordination of metal ions. This opens up future applications in materials science and catalysis.

Catalysis: By modifying the ethylamine (B1201723) group, it is possible to synthesize pincer-type ligands. These multi-dentate ligands can form highly stable complexes with transition metals, which are often active as catalysts for a variety of organic transformations. researchgate.net Future work could involve creating novel pincer ligands from this pyrazine scaffold and evaluating their catalytic efficacy.

Functional Materials: The compound could serve as a building block for metal-organic frameworks (MOFs) or coordination polymers. The directionality of the nitrogen donors could be exploited to construct porous materials with potential applications in gas storage, separation, or heterogeneous catalysis.

Polymers: The primary amine functionality allows the compound to be incorporated into polymers, such as polyamides or polyimides, as a monomer. This could impart specific properties, such as thermal stability, conductivity, or metal-chelating abilities, to the resulting polymer.

Contribution to the Development of Advanced Chemical Tools and Probes

Chemical probes are essential tools for studying complex biological systems. The pyrazine scaffold is present in molecules that exhibit interesting photophysical properties. For example, certain azaazulene derivatives containing pyridine (B92270) have been shown to exhibit enhanced fluorescence emission upon binding to a proton or metal ion. researchgate.net

This suggests that derivatives of this compound could be developed into novel fluorescent probes. By attaching a fluorophore to the amine or by modifying the pyrazine ring system, it may be possible to create sensors that "turn on" or shift their emission wavelength in response to specific analytes, pH changes, or metal ions. Such probes would be valuable for bioimaging applications and for quantifying specific components in complex mixtures. The compound's structure also makes it suitable for incorporation into larger molecules designed for targeted biological interactions. ontosight.ai

Q & A

Q. What are the recommended methods for synthesizing 2-(6-Chloropyrazin-2-YL)ethanamine with high purity?

Synthesis requires precise control of reaction parameters. A typical approach involves:

- Stepwise functionalization : Introducing the chloropyrazine moiety via nucleophilic substitution or cross-coupling reactions under inert atmospheres.

- Temperature control : Maintaining reactions at 60–80°C to minimize side products like dehalogenated byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be optimized for structural confirmation?

- NMR : Use - and -NMR in DMSO-d6 or CDCl3. Key signals include:

- Pyrazine ring protons: δ 8.5–9.0 ppm (aromatic region).

- Ethanamine chain: δ 2.8–3.2 ppm (CH2NH2) and δ 1.5–2.0 ppm (NH2, broad singlet).

- MS : Electrospray ionization (ESI) in positive ion mode. Look for [M+H] and isotopic patterns consistent with chlorine (3:1 :) .

Q. What are the key physicochemical properties relevant to experimental handling?

| Property | Value/Description | Source |

|---|---|---|

| Molecular weight | 173.62 g/mol | Calculated |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), partially in water | |

| Stability | Hygroscopic; store under argon at −20°C |

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for modeling the electronic structure and reactivity?

Q. How does the chloropyrazine moiety influence substitution reactions?

- Reactivity : The chlorine atom activates the pyrazine ring for nucleophilic aromatic substitution (SNAr) due to its electron-withdrawing effect.

- Common reactions :

- Amination : React with primary amines (e.g., benzylamine) in DMF at 100°C to yield 2,6-disubstituted pyrazines.

- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3)4 catalyst .

Q. What strategies resolve contradictions in biological activity data across studies?

- Data normalization : Account for variations in assay conditions (e.g., cell line viability, serum concentration).

- Meta-analysis : Use tools like RevMan to aggregate IC50 values from multiple studies.

- Mechanistic validation : Confirm target engagement via enzymatic assays (e.g., CYP1A2 inhibition) and compare with structural analogs .

Q. How can SAR studies explore modifications at the pyrazine ring?

Design derivatives with:

- Halogen replacements : Substitute chlorine with fluorine or bromine to modulate lipophilicity.

- Positional isomers : Compare 6-chloro vs. 5-chloro substitution (Table 1).

Q. Table 1: Structural analogs and key properties

| Compound | Chlorine Position | LogP | CYP1A2 Inhibition (IC50) |

|---|---|---|---|

| This compound | 6 | 1.2 | 8.5 µM |

| 2-(5-Chloropyrazin-2-YL)ethanamine | 5 | 1.4 | 12.3 µM |

| 2-(6-Fluoropyrazin-2-YL)ethanamine | 6 (F) | 0.9 | 15.0 µM |

| Data aggregated from enzymatic assays and computational models |

Q. What advanced analytical techniques resolve structural ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.